Tributyl(ethoxyethynyl)stannane

概要

説明

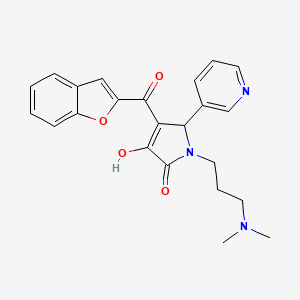

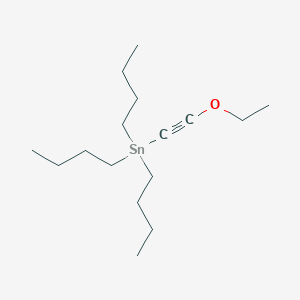

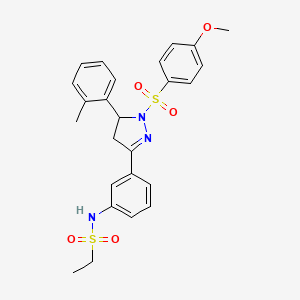

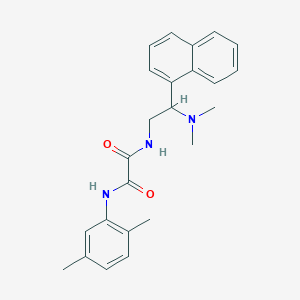

Tributyl(ethoxyethynyl)stannane , also known as cis-Tributyl [2-ethoxyethenyl]stannane , is an organotin compound with the chemical formula C16H34OSn . It is a liquid compound that exhibits a refractive index of 1.479 at 20°C . The compound is characterized by its unique ethoxyethynyl group attached to the tin atom .

Synthesis Analysis

The synthesis of Tributyl(ethoxyethynyl)stannane involves the reaction of tributyltin chloride with an appropriate ethynyl-containing reagent, such as ethynylmagnesium bromide or ethynyl lithium . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Molecular Structure Analysis

The molecular structure of Tributyl(ethoxyethynyl)stannane features a central tin atom (Sn ) bonded to three butyl groups (Bu ) and an ethoxyethynyl group (C2H5OC≡C ). The compound adopts a cis configuration, with the ethoxyethynyl group positioned on the same side as the butyl groups. The stannane moiety imparts reactivity and serves as a versatile synthetic building block .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

作用機序

The compound’s mechanism of action primarily involves its participation in organic transformations. The ethynyl group can act as a nucleophile or a radical precursor, facilitating bond-forming reactions. Additionally, the tributyltin moiety can stabilize reaction intermediates through coordination with other functional groups .

特性

IUPAC Name |

tributyl(2-ethoxyethynyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h3H2,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMGGFHZNSRQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl(ethoxyethynyl)stannane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2514470.png)

![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)

![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2514476.png)